molecular formula C12H14O3 B2593455 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 38998-06-0

4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B2593455
CAS No.: 38998-06-0
M. Wt: 206.241
InChI Key: AAXQUDKLQGJXAL-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS: EN300-24797499; molecular formula: C₁₂H₁₄O₃; molecular weight: 206.24 g/mol) is a bicyclic aromatic aldehyde featuring a fused indene core substituted with methoxy groups at positions 4 and 7, and an aldehyde group at position 5 . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of discotic liquid crystalline materials such as tetraindanotetraoxa[8]circulenes . Its synthesis typically involves bromination or alkylation of the precursor 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one, followed by functionalization to introduce the aldehyde group .

Properties

IUPAC Name

4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-6-8(7-13)12(15-2)10-5-3-4-9(10)11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXQUDKLQGJXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C(=C1)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-OCH₃, 7-OCH₃, 5-CHO C₁₂H₁₄O₃ 206.24 Precursor for liquid crystals
7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde 7-F, 5-CHO C₁₀H₉FO 164.18 Fluorinated analog; enhanced polarity for pharmaceutical intermediates
1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde 1-O, 5-CHO C₁₀H₈O₂ 160.17 Ketone-aldehyde hybrid; used in polymer chemistry
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde 2,2-(CH₃)₂, 5-CHO C₁₂H₁₄O 174.24 Steric hindrance alters reactivity in Diels-Alder reactions
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde 4,7-OCH₃, 6-C₃H₇, 5-CHO (benzodioxole core) C₁₄H₁₆O₅ 264.27 Explored for antimicrobial activity

Biological Activity

4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H12O3, characterized by:

  • Dihydroindene framework : Provides structural stability.
  • Methoxy groups : Located at positions 4 and 7, enhancing solubility and potentially influencing biological activity.
  • Aldehyde group : Positioned at the 5-position, contributing to reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The aldehyde functionality allows the compound to interact with various microbial targets, potentially disrupting their cellular functions. Research has shown varying degrees of effectiveness against different bacterial strains, necessitating further investigation into its spectrum of activity.

Anticancer Properties

The compound has been studied for its anticancer effects. Notably:

  • Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, modulating biological pathways involved in cell proliferation and apoptosis.
  • Cell Line Studies : In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines. For example, a related dihydroindene derivative exhibited IC50 values ranging from 0.028 to 0.087 µM against various cancer cell lines .

Case Studies and Research Findings

  • Antiproliferative Activity : A study on dihydroindene derivatives highlighted that modifications to the core structure significantly impacted antiproliferative activity. Compounds similar to this compound showed promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
  • Mechanistic Insights : Research indicates that compounds with similar structural motifs can bind to the colchicine site on tubulin, leading to inhibited polymerization and subsequent anti-angiogenic effects. This suggests a potential therapeutic pathway for cancer treatment .

Comparative Analysis

Comparative studies with similar compounds provide insights into the unique biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundDihydroindene, methoxy groupsAntimicrobial, anticancer
2,3-Dihydro-4,7-dimethyl-1H-indeneSimilar core without methoxyLower solubility and activity
4,7-Dimethoxy-1H-indene-5-carbaldehydeLacks dihydro moietyReduced reactivity

The biological activity of this compound can be attributed to:

  • Covalent Bond Formation : The aldehyde group reacts with nucleophiles in proteins or nucleic acids.
  • Cell Cycle Modulation : Induction of apoptosis through modulation of key regulatory proteins involved in cell division.

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